molecular formula C12H11Cl2NO B1352142 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one CAS No. 145657-26-7

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1352142
CAS No.: 145657-26-7
M. Wt: 256.12 g/mol
InChI Key: OTTPFCJTQXRWHO-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 g/mol . It is known for its unique structure, which includes a cyclohexenone ring substituted with a dichlorophenylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2,3-dichloroaniline with cyclohex-2-en-1-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one can be compared with other similar compounds, such as:

    3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.

    3-[(2,3-Difluorophenyl)amino]cyclohex-2-en-1-one: The substitution of chlorine atoms with fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.

    3-[(2,3-Dichlorophenyl)amino]cyclohexanone: This compound lacks the double bond in the cyclohexenone ring, which may affect its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dichlorophenyl and cyclohexenone moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dichloroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c13-10-5-2-6-11(12(10)14)15-8-3-1-4-9(16)7-8/h2,5-7,15H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTPFCJTQXRWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163127
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145657-26-7
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-((2,3-dichlorophenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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